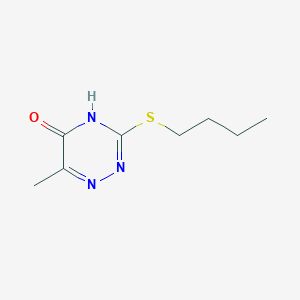![molecular formula C23H23N5O2S B15035666 (6Z)-6-[4-(diethylamino)benzylidene]-5-imino-2-(phenoxymethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B15035666.png)
(6Z)-6-[4-(diethylamino)benzylidene]-5-imino-2-(phenoxymethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (6Z)-6-[4-(diethylamino)benzylidene]-5-imino-2-(phenoxymethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is a heterocyclic organic molecule It features a complex structure with a thiadiazolo[3,2-a]pyrimidin-7-one core, substituted with a diethylamino group and a phenoxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6Z)-6-[4-(diethylamino)benzylidene]-5-imino-2-(phenoxymethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one typically involves multiple steps:
Formation of the Thiadiazolo[3,2-a]pyrimidin-7-one Core: This step involves the cyclization of appropriate precursors under controlled conditions, often using a combination of heating and catalytic agents.
Introduction of the Diethylamino Group: This can be achieved through nucleophilic substitution reactions, where a diethylamine reacts with a suitable leaving group on the core structure.
Attachment of the Phenoxymethyl Group: This step typically involves an etherification reaction, where a phenol derivative reacts with a halomethyl precursor in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the diethylamino group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Conversion to amine derivatives.
Substitution: Introduction of various functional groups at the phenoxymethyl position.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic processes.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biology and Medicine
Drug Development: The compound’s structure suggests potential as a pharmacophore in the design of new therapeutic agents, particularly in targeting specific enzymes or receptors.
Biological Probes: It can be used as a probe in biochemical assays to study enzyme activity or protein interactions.
Industry
Dyes and Pigments: The compound’s chromophoric properties make it suitable for use in the development of dyes and pigments.
Polymer Additives: It can be incorporated into polymers to enhance their properties, such as UV resistance or mechanical strength.
Mechanism of Action
The mechanism by which (6Z)-6-[4-(diethylamino)benzylidene]-5-imino-2-(phenoxymethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one exerts its effects depends on its specific application:
Biological Activity: It may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or covalent bonding.
Catalytic Activity: As a ligand, it can stabilize transition states and facilitate the formation of reactive intermediates in catalytic cycles.
Comparison with Similar Compounds
Similar Compounds
Benzylamine: A simpler amine with a benzyl group, used in various organic syntheses.
Phenylmethanamine: Another amine with a phenyl group, similar in structure but lacking the complex heterocyclic core.
Uniqueness
Structural Complexity: The presence of the thiadiazolo[3,2-a]pyrimidin-7-one core and multiple substituents makes it more complex and potentially more versatile than simpler analogs.
Functional Diversity: The combination of different functional groups allows for a wider range of chemical reactions and applications.
Properties
Molecular Formula |
C23H23N5O2S |
|---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
(6Z)-6-[[4-(diethylamino)phenyl]methylidene]-5-imino-2-(phenoxymethyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C23H23N5O2S/c1-3-27(4-2)17-12-10-16(11-13-17)14-19-21(24)28-23(25-22(19)29)31-20(26-28)15-30-18-8-6-5-7-9-18/h5-14,24H,3-4,15H2,1-2H3/b19-14-,24-21? |
InChI Key |
BQVDWUFWKPYGSE-ANDFITQPSA-N |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C\2/C(=N)N3C(=NC2=O)SC(=N3)COC4=CC=CC=C4 |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=C2C(=N)N3C(=NC2=O)SC(=N3)COC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methanolate](/img/structure/B15035588.png)
![5-heptyl-6-hydroxy-2-{[2-(morpholin-4-yl)ethyl]sulfanyl}-3-(phenylcarbonyl)pyrimidin-4(3H)-one](/img/structure/B15035592.png)
![Dimethyl 4-[2-(propan-2-yloxy)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B15035601.png)
![Methyl 2-{[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B15035635.png)
![N'-[(1E)-1-(5-chlorothiophen-2-yl)ethylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide](/img/structure/B15035642.png)
![(5Z)-5-({3-Bromo-5-methoxy-4-[(4-methylphenyl)methoxy]phenyl}methylidene)-3-[(4-chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B15035646.png)

![(3-nitrophenyl)(4,4,7,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone](/img/structure/B15035653.png)
![N-(4-chloro-2-methylphenyl)-2-{4-[2-({[4-(4-methylphenyl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]piperazin-1-yl}acetamide](/img/structure/B15035655.png)

![4-(2-{(Z)-[1-(3,4-dimethylphenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}-1H-pyrrol-1-yl)benzenesulfonamide](/img/structure/B15035681.png)
![3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]propyl 4-nitrobenzoate](/img/structure/B15035686.png)
![2-{3-chloro-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-methoxyphenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B15035692.png)
![Ethyl 2-{[(2-ethoxyphenyl)carbonyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B15035694.png)
